molecular formula C9H10BrCl B2647277 1-Bromo-2-chloro-4-(propan-2-YL)benzene CAS No. 90350-27-9

1-Bromo-2-chloro-4-(propan-2-YL)benzene

Cat. No.: B2647277
CAS No.: 90350-27-9
M. Wt: 233.53
InChI Key: LMQLTGKBVZVFIR-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(propan-2-yl)benzene (CAS: 90350-27-9) is a halogenated aromatic compound with the molecular formula C₉H₁₀BrCl. Its structure features a bromine atom at position 1, chlorine at position 2, and an isopropyl group at position 4 of the benzene ring. This compound is a liquid at room temperature, with a molecular weight of 233.54 g/mol and a density influenced by its branched alkyl substituent . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to its electron-rich aromatic system and steric hindrance from the isopropyl group.

Properties

IUPAC Name

1-bromo-2-chloro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQLTGKBVZVFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-27-9
Record name 1-bromo-2-chloro-4-(propan-2-yl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of isopropylbenzene (cumene). The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-chloro-4-(propan-2-YL)benzene has been utilized in various scientific research areas, including:

1. Organic Synthesis:

  • Intermediate for Pharmaceuticals: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for further functionalization, leading to complex drug molecules.
  • Synthesis of Agrochemicals: It is used in the production of agrochemicals, including herbicides and insecticides, where specific modifications can enhance biological activity.

2. Material Science:

  • Polymer Chemistry: The compound can be employed in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance.
  • Dyes and Pigments: Its derivatives are explored for use in dyes and pigments due to their vibrant colors and stability.

3. Biological Studies:

  • Biochemical Probes: The compound has been used as a probe in biochemical assays to study enzyme-catalyzed reactions.
  • Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the application of this compound in synthesizing novel anticancer agents. The compound's ability to undergo selective substitution reactions allows for the introduction of various functional groups that enhance biological activity against cancer cells.

Case Study 2: Development of Agrochemicals

A study explored the use of this compound in developing new herbicides. By modifying its structure through electrophilic aromatic substitution, researchers were able to create compounds with improved efficacy against specific weed species while minimizing environmental impact.

Data Table: Comparison of Applications

Application AreaSpecific UsesResearch Findings
Organic SynthesisIntermediates for pharmaceuticals and agrochemicalsEnhances biological activity
Material SciencePolymers, dyes, pigmentsImproved thermal stability
Biological StudiesBiochemical probes, antimicrobial agentsPotential against various pathogens

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms. This mechanism is crucial for its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of halogenated benzene derivatives are strongly influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Positions) Physical State Boiling Point (°C) Key Features
1-Bromo-2-chloro-4-(propan-2-yl)benzene C₉H₁₀BrCl Br (1), Cl (2), isopropyl (4) Liquid Not reported High steric hindrance, moderate polarity
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN Br (4), Cl (2), CN (1) Solid 142–143 High polarity (nitrile group), crystalline
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br Br (1), tert-pentyl (4) Not reported Not reported Bulkier alkyl group, lower solubility
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid C₉H₄BrClO₂S Br (4), Cl (3), thiophene ring Solid Not reported Heterocyclic system, acidic functional group

Key Observations :

  • Polarity : The nitrile group in 4-bromo-2-chlorobenzonitrile increases polarity and melting point compared to the isopropyl group in the target compound .
  • Steric Effects : Bulkier substituents (e.g., tert-pentyl in ) reduce solubility in polar solvents compared to the isopropyl group .

Reactivity and Electronic Effects

Substituents direct electrophilic substitution reactions and influence stability:

  • Electron-Donating Groups : The isopropyl group in the target compound activates the benzene ring at the para position, favoring electrophilic substitution.
  • Electron-Withdrawing Groups : In 4-bromo-2-chlorobenzonitrile (), the nitrile group deactivates the ring, reducing reactivity toward electrophiles .
  • Halogen Effects : Bromine and chlorine in the target compound create a meta-directing effect, but steric hindrance from isopropyl may limit reaction sites .

Comparison with Degradation Products :

  • During ozonation of bisphenol A (BPA), 4-isopropylphenol is formed (). This suggests that the isopropyl group in the target compound may undergo oxidative cleavage under similar conditions, yielding phenolic derivatives .

Biological Activity

1-Bromo-2-chloro-4-(propan-2-YL)benzene, with the molecular formula C9_9H10_{10}BrCl, is an organic compound characterized by the substitution of hydrogen atoms in a benzene ring with bromine, chlorine, and an isopropyl group. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution Reactions : The halogen atoms (bromine or chlorine) can be replaced by nucleophiles.
  • Oxidation Reactions : The isopropyl group may be oxidized to yield alcohols or ketones.
  • Reduction Reactions : The compound can be reduced to remove halogen atoms, resulting in simpler hydrocarbons.

The biological activity of this compound is largely attributed to its ability to engage in electrophilic aromatic substitution. The formation of sigma complexes with nucleophiles facilitates the substitution of halogen atoms, a mechanism that is crucial for its reactivity and potential applications in drug development.

Anticancer Potential

Emerging research suggests that compounds similar to this compound exhibit anticancer properties. For instance, studies on related piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and hypopharyngeal tumors. These compounds demonstrated better efficacy than standard treatments like bleomycin, indicating a promising avenue for further exploration in cancer therapy .

Antimicrobial Activity

Similar compounds have shown antibacterial and antifungal properties. For instance, derivatives with similar structures have been synthesized and tested for their effectiveness against various pathogens. The results indicated that specific substitutions could enhance antimicrobial activity, making them candidates for further development as therapeutic agents .

Table 1: Summary of Biological Activities

Compound TypeActivity TypeReference
Piperidine DerivativesAnticancer
Halogenated CompoundsEnzyme Inhibition
Benzene DerivativesAntimicrobial

Notable Research Findings

  • Anticancer Studies : Research on piperidine derivatives has indicated their potential to induce apoptosis in cancer cells through novel mechanisms involving structural modifications that enhance binding affinity to target proteins .
  • Enzyme Interaction : Investigations into COX inhibitors highlight the importance of structural features in modulating enzyme activity, suggesting that this compound may exhibit similar properties due to its electrophilic nature .
  • Antimicrobial Efficacy : Studies have revealed that certain structural modifications in benzene derivatives can lead to significant antibacterial and antifungal activities, warranting further exploration into the biological applications of this compound .

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